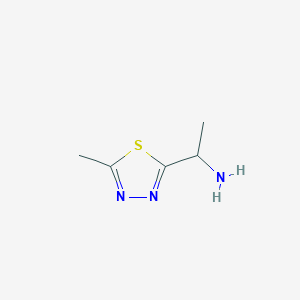
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, also known as Methylthiadiazole (MTD), is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. MTD is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research tool due to its versatility and wide range of applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves the reaction of 2-amino-2-methylpropan-1-ol with thiosemicarbazide followed by cyclization and reduction steps.
Starting Materials
2-amino-2-methylpropan-1-ol, thiosemicarbazide, sodium borohydride, acetic acid, sodium hydroxide, wate
Reaction
Step 1: Dissolve 2-amino-2-methylpropan-1-ol in acetic acid and add thiosemicarbazide. Heat the mixture to reflux for 4 hours., Step 2: Cool the reaction mixture and add sodium hydroxide to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate., Step 4: Concentrate the ethyl acetate solution to obtain the intermediate 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-ol., Step 5: Dissolve the intermediate in ethanol and add sodium borohydride. Stir the mixture at room temperature for 2 hours., Step 6: Quench the reaction with water and extract the product with ethyl acetate., Step 7: Dry the ethyl acetate solution over anhydrous sodium sulfate and concentrate to obtain the final product 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine.
科学的研究の応用
MTD has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, MTD has been used as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. In drug discovery, MTD has been used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In biochemistry, MTD has been used to study the structure and function of proteins, nucleic acids, and other biomolecules.
作用機序
The exact mechanism of action of MTD is not fully understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. MTD is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor, the histamine H1 receptor, and the GABA-A receptor.
生化学的および生理学的効果
MTD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTD can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In vivo studies have also shown that MTD can reduce the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In addition, MTD has been shown to increase the activity of certain neurotransmitters, such as serotonin and histamine, and to modulate the activity of certain receptors, such as the GABA-A receptor.
実験室実験の利点と制限
MTD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. In addition, MTD is relatively stable and can be stored for long periods of time without significant degradation. However, MTD also has several limitations. It is sensitive to light and air, and can be degraded by strong acids and bases. In addition, MTD is highly toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of MTD. In the field of organic synthesis, MTD could be used to synthesize a variety of novel compounds, such as heterocycles and polycyclic compounds. In the field of drug discovery, MTD could be used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In the field of biochemistry, MTD could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, in the field of medicine, MTD could be used to develop novel treatments for a variety of diseases, including cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJVSWLXTLQUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |
CAS RN |
1368716-31-7 |
Source


|
| Record name | 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

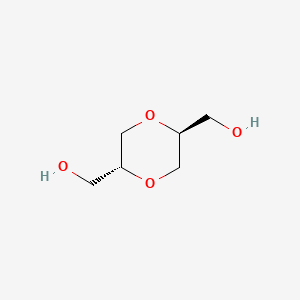
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
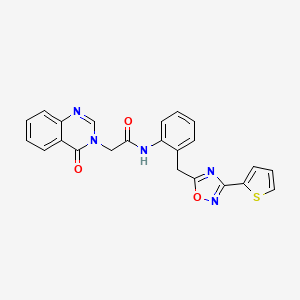
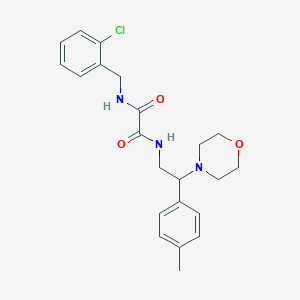
![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)
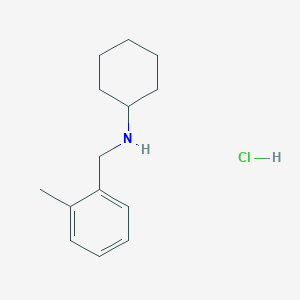
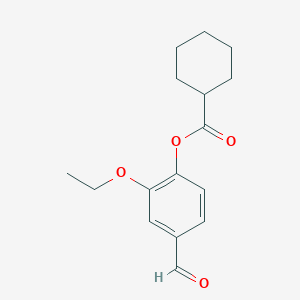
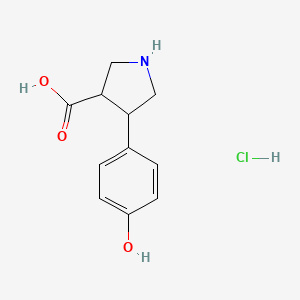
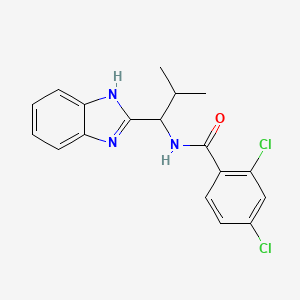
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2951829.png)
![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)